4-Chloro-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a phenyl group. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
4-Chloro-2-phenylpyrimidine can be synthesized through several methods, often involving reactions of substituted pyrimidines or phenyl derivatives. Its significance in pharmaceutical research has led to increased interest in its synthesis and characterization.
4-Chloro-2-phenylpyrimidine is classified as an organic compound and specifically as a heterocyclic aromatic compound due to the presence of nitrogen in the pyrimidine ring. It falls under the category of halogenated pyrimidines, which are known for their biological activity.
The synthesis of 4-chloro-2-phenylpyrimidine can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. For instance, using dimethylformamide as a solvent often enhances solubility and reactivity .
The molecular structure of 4-chloro-2-phenylpyrimidine consists of:
4-Chloro-2-phenylpyrimidine participates in various chemical reactions due to its electrophilic nature:
These reactions often require specific catalysts or reaction conditions (e.g., temperature, pressure) to proceed efficiently and selectively.
The mechanism of action for compounds like 4-chloro-2-phenylpyrimidine typically involves:
Data from studies indicate that derivatives of this compound have shown promise as selective inhibitors for various biological targets, including kinases .
Relevant data includes melting points and boiling points derived from experimental studies .
4-Chloro-2-phenylpyrimidine has several scientific uses:
4-Chloro-2-phenylpyrimidine (CAS: 14790-42-2) is a halogenated heterocyclic compound with the molecular formula C₁₀H₇ClN₂ and a molecular weight of 190.63 g/mol. It features a pyrimidine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 3—substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position. This arrangement creates an electron-deficient system ideal for nucleophilic substitution reactions. Key structural characteristics include:
Table 1: Physicochemical Properties of 4-Chloro-2-phenylpyrimidine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 190.63 g/mol | - |
Boiling Point | 213.2 °C | 760 mmHg |
Density | 1.245 g/cm³ | Room temperature |
Flash Point | 102.8 °C | - |
LogP (Partition Coefficient) | 2.64 (consensus) | Predicted computational |
Water Solubility | 0.0722 mg/mL (25 °C) | Experimental |
The compound falls under the azines subclass of heterocycles, specifically classified as a chlorinated phenylpyrimidine. Its IUPAC name is 4-chloro-2-phenylpyrimidine, and it is identified by SMILES notation ClC1=NC(C2=CC=CC=C2)=NC=C1
and InChIKey RDLQLVAVVVLVEW-UHFFFAOYSA-N
[2] [8].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.:
CAS No.: 126622-38-6